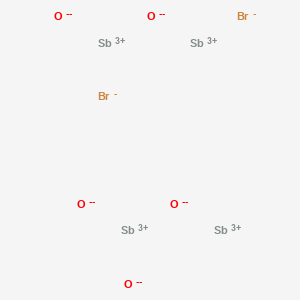
Antimony bromide oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimony bromide oxide, also known as this compound, is a useful research compound. Its molecular formula is Br2O5Sb4 and its molecular weight is 726.843. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Flame Retardancy
1. Synergistic Flame Retardant
Antimony bromide oxide is primarily recognized for its role as a flame retardant. When combined with halogenated materials, it acts synergistically to enhance fire resistance in various products. The typical formulation involves using three to four parts of halogenated flame retardants to one part of this compound by weight. This combination is effective because:
- Free Radical Capture Process : During combustion, halogens release acids that react with antimony compounds, forming trihalides that capture free radicals, thereby inhibiting flame spread.
- Char Formation : this compound promotes char formation on substrates, which acts as a barrier against volatile gases and reduces oxygen availability to the burning material .
Chemical Analysis
2. Analytical Chemistry
This compound is also utilized in chemical analysis. It serves as a reagent in various analytical methods due to its ability to form stable complexes with other substances. Its hygroscopic nature and caustic properties necessitate careful handling during laboratory procedures .
Emerging Technologies
3. Biosensors and Biomedical Applications
Recent studies have explored the use of hydroxyl-containing antimony oxide bromide nanorods in biosensor technology. These nanorods can be integrated with biopolymers to create hybrid materials that exhibit excellent biocompatibility and electrochemical properties. For instance:
- Biosensor Development : A composite film made from chitosan and antimony oxide bromide was developed for enzyme immobilization. This film allowed for the construction of a biosensor with high sensitivity and stability, capable of detecting hydrogen peroxide with low detection limits and a wide linear range .
Summary of Applications
| Application Area | Description |
|---|---|
| Flame Retardancy | Acts as a synergistic agent with halogenated compounds to inhibit flames. |
| Chemical Analysis | Used as a reagent in various analytical methods due to its complex-forming ability. |
| Biosensors | Integrated into hybrid materials for enhanced biocompatibility and sensitivity in detecting biomolecules. |
Case Studies
Case Study 1: Flame Retardant Efficacy
In a study examining the efficacy of antimony tribromide in textile applications, researchers found that fabrics treated with this compound exhibited significantly lower flammability compared to untreated materials. The synergistic effect with chlorinated flame retardants was particularly notable, leading to improved safety standards in textile manufacturing.
Case Study 2: Biosensor Performance
A recent investigation into the performance of chitosan-antimony oxide bromide composite films demonstrated their potential in biomedical applications. The biosensor constructed showed remarkable stability over time and maintained high enzymatic activity, making it suitable for long-term monitoring of biochemical reactions.
Propriétés
Numéro CAS |
12323-32-9 |
|---|---|
Formule moléculaire |
Br2O5Sb4 |
Poids moléculaire |
726.843 |
Nom IUPAC |
antimony(3+);oxygen(2-);dibromide |
InChI |
InChI=1S/2BrH.5O.4Sb/h2*1H;;;;;;;;;/q;;5*-2;4*+3/p-2 |
Clé InChI |
YNOMPXLTSORNQK-UHFFFAOYSA-L |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Br-].[Br-].[Sb+3].[Sb+3].[Sb+3].[Sb+3] |
Synonymes |
tetrantimony dibromide pentaoxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















